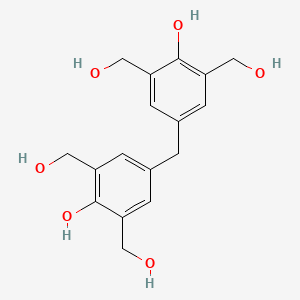
Bisisodiospyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Bisisodiospyrin can be synthesized through the oxidative coupling of diospyrin and isodiospyrin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The purification of the compound can be achieved through column chromatography or recrystallization techniques.
化学反応の分析
Types of Reactions: Bisisodiospyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Halogenated naphthoquinones with modified chemical properties.
科学的研究の応用
Bisisodiospyrin has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including Bacillus subtilis and Mycobacterium chelonae
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in inhibiting bacterial growth and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of antibacterial coatings and materials.
作用機序
Bisisodiospyrin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and disrupting cellular respiration . The compound targets bacterial enzymes involved in these processes, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed that this compound interacts with key proteins and enzymes essential for bacterial survival.
類似化合物との比較
Diospyrin: Another naphthoquinone derivative with antibacterial properties.
Isodiospyrin: A racemic isomer of diospyrin with similar biological activity.
Plumbagin: A naphthoquinone with known antibacterial and anticancer properties.
Comparison: Bisisodiospyrin is unique due to its tetrameric structure, which enhances its antibacterial activity compared to its dimeric counterparts, diospyrin and isodiospyrin . Additionally, this compound has shown higher minimum inhibitory concentrations (MIC) values, indicating its potency against a broader range of bacterial strains .
特性
CAS番号 |
30276-87-0 |
|---|---|
分子式 |
C44H26O12 |
分子量 |
746.7 g/mol |
IUPAC名 |
8-hydroxy-2-[8-hydroxy-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methyl-1,4-dioxonaphthalen-2-yl]-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C44H26O12/c1-15-9-21-27(49)13-19(41(53)35(21)43(55)33(15)31-17(3)11-29(51)37-23(45)5-7-25(47)39(31)37)20-14-28(50)22-10-16(2)34(44(56)36(22)42(20)54)32-18(4)12-30(52)38-24(46)6-8-26(48)40(32)38/h5-14,51-52,55-56H,1-4H3 |
InChIキー |
HIBRRCAYIWFCBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O)C(=O)C(=CC2=O)C5=CC(=O)C6=C(C5=O)C(=C(C(=C6)C)C7=C8C(=O)C=CC(=O)C8=C(C=C7C)O)O |
melting_point |
320 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



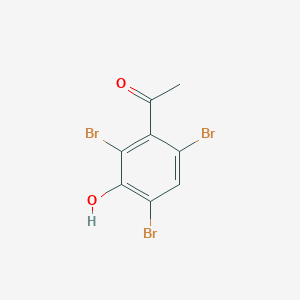
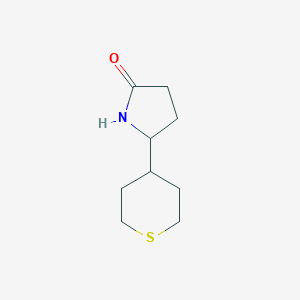

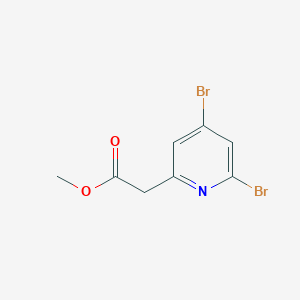

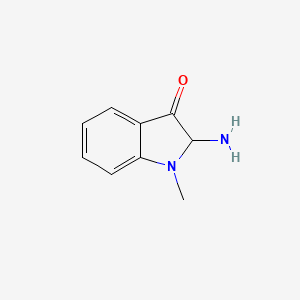
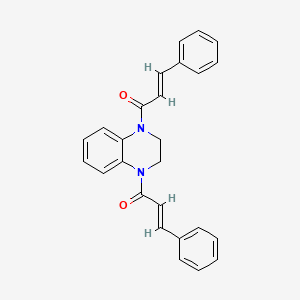
![1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B13113995.png)

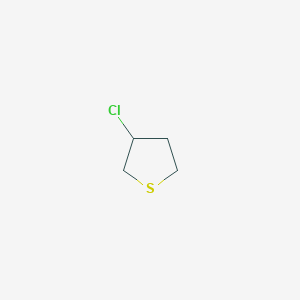
![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
